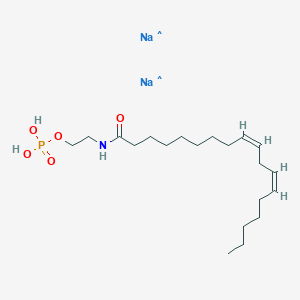

phospho-Linoleoyl Ethanolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Linoleoyl ethanolamide phosphate is an intermediate in the biosynthesis of linoleoyl ethanolamide that can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine. Linoleoyl ethanolamide phosphate, along with other endogenous N-acylethanolamines, is thought to play a role in the regulation of food intake by selective prolongation of feeding latency and post-meal interval.

phospho-Linoleoyl ethanolamide(LEA) is an intermediate in the biosynthesis of LEA that can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine. LEA, along with other endogenous N-acylethanolamines, is thought to play a role in the regulation of food intake by selective prolongation of feeding latency and post-meal interval.

Mecanismo De Acción

Target of Action

Phospho-Linoleoyl Ethanolamide (phospho-LEA) is an intermediate in the biosynthesis of linoleoyl ethanolamide . It is thought to regulate food intake by selectively prolonging feeding latency and post-meal interval . The primary targets of phospho-LEA are the CB1 and CB2 receptors , which are part of the endocannabinoid system . These receptors play a crucial role in various physiological processes, including appetite regulation and pain sensation .

Mode of Action

Phospho-LEA interacts with its targets, the CB1 and CB2 receptors, through a mechanism similar to other endocannabinoids . It binds to these receptors and triggers a series of intracellular events, leading to the observed physiological effects . The exact details of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

Phospho-LEA is an intermediate in the biosynthesis of linoleoyl ethanolamide, generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine . This pathway is part of the larger endocannabinoid system, which plays a crucial role in various physiological processes .

Result of Action

The molecular and cellular effects of phospho-LEA’s action are primarily related to its role in regulating food intake . By selectively prolonging feeding latency and post-meal interval, phospho-LEA can influence energy homeostasis . Additionally, it may have other effects due to its interaction with the endocannabinoid system .

Análisis Bioquímico

Biochemical Properties

Phospho-Linoleoyl Ethanolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .

Actividad Biológica

Phospho-Linoleoyl Ethanolamide (phospho-LEA) is a bioactive lipid derived from linoleic acid and ethanolamine, playing a crucial role in various biological processes. This compound is primarily recognized for its involvement in the endocannabinoid system and its potential effects on food intake regulation, cellular signaling, and metabolic pathways.

Phospho-LEA is synthesized through the hydrolysis of N-acylphosphatidylethanolamine by phospholipase C, resulting in the production of linoleoyl ethanolamide phosphate. This compound interacts with cannabinoid receptors CB1 and CB2, albeit with lower potency compared to other endocannabinoids like anandamide. Specifically, phospho-LEA has been shown to inhibit the binding of radiolabeled ligands to these receptors with Ki values of approximately 10 μM for CB1 and 25 μM for CB2 .

Table 1: Comparison of Phospho-LEA with Other Endocannabinoids

| Compound | CB1 Binding Affinity (K_i) | CB2 Binding Affinity (K_i) | Primary Functions |

|---|---|---|---|

| This compound | 10 μM | 25 μM | Food intake regulation, cell signaling |

| Anandamide | 0.1 μM | 0.3 μM | Pain modulation, appetite stimulation |

| 2-Arachidonylglycerol | 0.5 μM | 0.8 μM | Neuroprotection, anti-inflammatory effects |

Food Intake Regulation

Research indicates that phospho-LEA may play a significant role in regulating food intake by prolonging feeding latency and the post-meal interval . This effect is thought to be mediated through its action on the endocannabinoid system, which is known to influence appetite and energy balance.

Cellular Effects

Phospho-LEA influences various cellular processes, including:

- Cell Signaling: It modulates signaling pathways related to metabolism and inflammation.

- Gene Expression: The compound can alter gene expression profiles in response to metabolic stimuli.

- Cellular Metabolism: Phospho-LEA affects lipid metabolism, particularly in liver cells where it can influence triglyceride synthesis and accumulation .

3. Case Studies and Experimental Findings

Several studies have explored the biological activity of phospho-LEA:

- Study on Dairy Cows: A study investigating the effects of N-arachidonoylethanolamide on dairy cows found that similar compounds could influence energy balance and feed intake during lactation . While not directly studying phospho-LEA, it highlights the role of related endocannabinoids in metabolic regulation.

- In Vitro Studies: Laboratory experiments have demonstrated that phospho-LEA can inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids. This inhibition suggests a potential for enhancing endocannabinoid signaling pathways in therapeutic contexts .

4. Potential Therapeutic Applications

Given its biological activity, phospho-LEA holds promise for various therapeutic applications:

- Obesity Management: By modulating appetite and energy expenditure, phospho-LEA could be explored as a treatment option for obesity.

- Metabolic Disorders: Its influence on lipid metabolism may also position it as a candidate for managing conditions like diabetes or fatty liver disease.

Propiedades

InChI |

InChI=1S/C20H38NO5P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)(H2,23,24,25);;/b7-6-,10-9-;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQCOAVPHQCYQI-JFHYDWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NNa2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.